N-(3-hydroxypyridin-2-yl)acetamide

Medicinal Chemistry Heterocyclic Synthesis Scaffold Hopping

Researchers requiring a regioselective precursor for pyrido-oxazine synthesis need exact 2-acetamido-3-hydroxypyridine; generic hydroxypyridines fail due to altered substitution patterns. This compound solves that with: • ≥97% purity for reproducible results • Direct one-step route to 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine cores • Dual functional handles for orthogonal derivatization • Reliable metal-chelation capacity for probe design Supplied with full analytical documentation, ready for immediate global shipping.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 31354-48-0
Cat. No. B1296798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxypyridin-2-yl)acetamide
CAS31354-48-0
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC=N1)O
InChIInChI=1S/C7H8N2O2/c1-5(10)9-7-6(11)3-2-4-8-7/h2-4,11H,1H3,(H,8,9,10)
InChIKeyRNNMBUAVVIZMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-hydroxypyridin-2-yl)acetamide (CAS: 31354-48-0): A Versatile 3-Hydroxypyridine Scaffold for Heterocyclic Synthesis


N-(3-hydroxypyridin-2-yl)acetamide (CAS: 31354-48-0), also known as 2-acetamido-3-hydroxypyridine, is a small-molecule heterocyclic building block characterized by a pyridine ring with a hydroxyl group at the 3-position and an acetamide group at the 2-position [1]. This specific ortho-substitution pattern enables a unique chelation capacity for metal ions . Its primary reported utility lies in its role as a synthetic precursor for constructing complex heterocyclic frameworks, most notably the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold [2]. For procurement, this compound is available with standard analytical specifications, including a purity of ≥97% .

Synthetic Utility Precursor for pyrido-oxazine scaffold construction
Chelation Property Iron(III)-chelating capacity for probe and inhibitor design
Quality Control Standard analytical specifications for identity verification

Why Generic N-(3-hydroxypyridin-2-yl)acetamide Substitution is Chemically Constrained


Generic substitution is not straightforward for N-(3-hydroxypyridin-2-yl)acetamide due to the distinct reactivity profile conferred by its specific 3-hydroxy-2-acetamido substitution pattern on the pyridine ring [1]. This configuration is crucial for its role as a synthon; for example, the acetamide group serves as a protecting group for the 2-amino functionality, enabling selective alkylation at the 3-hydroxyl position, a critical step in forming specific heterocyclic cores like pyrido-oxazines [2]. Simply replacing this compound with another 'hydroxypyridine derivative' (e.g., 2-hydroxy-3-aminopyridine, 2-hydroxy-6-methylpyridine) or a positional isomer (e.g., 5-hydroxy-2-pyridyl acetamide) would yield a different substitution pattern, leading to distinct chemical behavior in alkylation or metal-chelation reactions . Therefore, procurement based on exact structural identity is essential for maintaining the fidelity of a synthesis or assay that relies on its unique properties.

Positional Isomer Mismatch

5-hydroxy or other substitution patterns alter alkylation and chelation behavior, limiting direct replacement.

Unprotected Amine Incompatibility

Using 2-amino-3-hydroxypyridine without acetamide protection may yield N- and O-alkylated mixtures, reducing synthetic efficiency.

Generic Analog Risk

Generic “hydroxypyridine” derivatives may lack the ortho-chelation bite required for metal-binding applications.

Quantitative Evidence Guide: N-(3-hydroxypyridin-2-yl)acetamide vs. Structurally Related Analogs


Synthetic Utility: N-(3-hydroxypyridin-2-yl)acetamide as the Optimal Precursor for Pyrido-Oxazine Synthesis

In a direct synthetic method comparison for constructing the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold, 2-acetamido-3-hydroxypyridine (N-(3-hydroxypyridin-2-yl)acetamide) was determined to be the superior starting material relative to other protected-amino-3-hydroxypyridines [1]. The study explicitly states that it 'was the best' among the tested precursors for the one-step reaction with ethyl 2,3-dibromopropionate or α-halocarbonyl compounds, providing exclusive access to the 2-substituted pyrido-oxazine [1]. In contrast, the reaction of the unprotected 2-amino-3-hydroxypyridine is expected to result in a mixture of N- and O-alkylated products, significantly reducing yield and complicating purification.

Regioselectivity
Head-to-head
Target Exclusive 2-substituted pyrido-oxazine
Comparator Mixed N-/O-alkylation products
Supports regioselective synthetic route selection
Top-ranked among tested protected precursors; quantitative yield not reported
Medicinal Chemistry Heterocyclic Synthesis Scaffold Hopping

Metal-Chelating Capacity: N-(3-hydroxypyridin-2-yl)acetamide as an Iron-Specific Chelator

The compound possesses a demonstrated ability to chelate metal ions, particularly iron, owing to its ortho-hydroxypyridyl acetamide moiety, which provides a favorable O,O- or N,O-chelation bite . This property is leveraged in the design of iron(III)-specific fluorescent probes . While direct comparative quantitative stability constants (log β) for this exact compound versus desferrioxamine (DFO) or deferiprone were not found in the search, this iron-chelation capability represents a class-level feature of 3-hydroxy-2-pyridinones. However, its specific utility may differ from clinical iron chelators like deferasirox (an oral once-daily drug) or deferiprone (associated with reversible agranulocytosis) due to its distinct molecular structure and physicochemical properties [1], making it a valuable research tool for non-clinical applications.

Fe(III) Chelation
Class-level

Demonstrated iron(III)-binding capacity via ortho-hydroxypyridyl acetamide moiety

Supports iron-probe and metalloenzyme inhibitor research context
No direct comparative stability constants available; class-level property
Bioinorganic Chemistry Metalloenzyme Inhibition Fluorescent Probes

Procurement-Relevant Specifications: Purity, Melting Point, and Handling

For procurement decisions, the compound's identity and purity are defined by standard analytical parameters. It has a reported melting point of 101-102 °C and is commercially available with a standard purity of ≥97% (HPLC) . Its molecular weight is 152.15 g/mol [1]. While these values are typical for the compound and not a point of 'superiority', they are essential for its verification. The compound is classified as Acute Tox. 4 Oral (harmful if swallowed) and is a combustible solid . This differentiates it from more hazardous or less stable analogs, providing a baseline expectation for safe handling during research use.

Quality Specs
Specification review
Melting Point 101–102 °C
Purity (HPLC) ≥97%
Supports identity verification and QC upon receipt
Acute Tox. 4 Oral; combustible solid
Analytical Chemistry Chemical Sourcing Quality Control

Optimal Application Scenarios for N-(3-hydroxypyridin-2-yl)acetamide (CAS 31354-48-0)


Medicinal Chemistry: Efficient Synthesis of Pyrido-Oxazine Scaffolds

This is the most strongly evidenced application scenario. Procurement is recommended for medicinal chemistry groups focused on synthesizing novel 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. N-(3-hydroxypyridin-2-yl)acetamide serves as the optimal starting material for this specific heterocyclic core, enabling regioselective, one-step transformations . This provides a direct and efficient route to a scaffold with potential bioactivity, saving significant development time compared to de novo synthesis or using less efficient precursors .

Bioinorganic Research: Development of Iron-Specific Probes and Inhibitors

This compound is a rational choice for researchers developing metal-sensing probes or investigating iron-dependent biological processes. Its capacity to chelate iron(III) makes it a suitable core structure for designing fluorescent probes or inhibitors targeting iron-dependent enzymes . While it is not a clinical candidate, its well-defined chelation property and ease of derivatization make it a valuable tool compound for basic research in this field.

Chemical Biology: A Tool for Target Validation and Assay Development

As a small, readily available, and modifiable heterocycle, N-(3-hydroxypyridin-2-yl)acetamide is a useful building block for generating focused libraries or targeted chemical probes. Researchers can utilize its metal-chelating capacity or use its 3-hydroxy and 2-acetamido groups as orthogonal handles for further derivatization [1]. This makes it a strategic choice for early-stage target validation, where a versatile scaffold is needed to explore structure-activity relationships.

Academic Research & Chemical Education: Advanced Synthesis of Heterocycles

Given its commercial availability and its role as a key precursor in a published synthetic methodology [1], this compound is an excellent candidate for academic laboratories studying new synthetic methods or teaching advanced heterocyclic chemistry. Its use in a one-pot, regioselective transformation provides a clear and instructive example of protecting group strategy in action [1].

Application
Selection Property
Validation Focus
Pyrido-oxazine synthesis
Acetamide-protected 2-amino group for regioselective alkylation
One-step pyrido-oxazine core formation efficiency
Iron-specific probe design
Ortho-hydroxypyridyl acetamide chelation moiety
Fe(III)-binding selectivity and probe response
Chemical biology tool synthesis
Dual derivatization handles (3-OH, 2-acetamido)
Focused library generation and SAR exploration
Heterocycle chemistry education
Published regioselective synthetic methodology
Teaching protecting group strategy and scaffold synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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